molecular formula C13H14N2O2 B1438016 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152589-04-2

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1438016
CAS No.: 1152589-04-2
M. Wt: 230.26 g/mol
InChI Key: YQTLGLWPKDKQCL-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Investigations

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are subjects of structural and spectral investigations. For instance, studies have combined experimental and theoretical approaches to examine derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction are employed to characterize these compounds (Viveka et al., 2016).

Crystal Structure Analysis

The crystal structure of related pyrazole carboxylic acids and their derivatives is a key area of research. For instance, the analysis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid provides insights into their regioisomeric structures, crystallization patterns, and hydrogen bonding characteristics (Kumarasinghe et al., 2009).

Solid-State Properties

Research also focuses on the solid-state properties of pyrazole-4-carboxylic acids. Studies discuss the structure and dynamic properties of these compounds, including their polymorphism and solid-state proton transfer, which are essential for understanding their chemical behavior (Infantes et al., 2013).

Coordination Chemistry

The formation of coordination complexes using pyrazole carboxylic acid derivatives is another significant area. Research on novel pyrazole-dicarboxylate acid derivatives has led to the synthesis and characterization of mononuclear coordination complexes with metals like Cu, Co, and Zn. These studies are pivotal in understanding the chelation and crystallization properties of these organic molecules (Radi et al., 2015).

Luminescence Sensing

Pyrazole derivatives have applications in luminescence sensing. Research on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylates demonstrates their potential as fluorescence sensors for chemicals like benzaldehyde (Shi et al., 2015).

Catalytic Properties

Studies on pyrazole derivatives also delve into their catalytic properties, such as in the oxidation of alcohols. For instance, copper(II) complexes derived from pyrazole compounds have been shown to catalyze the oxidation of alcohols, highlighting their potential in green chemistry applications (Maurya & Haldar, 2020).

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)12(6-8)15-10(3)11(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTLGLWPKDKQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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